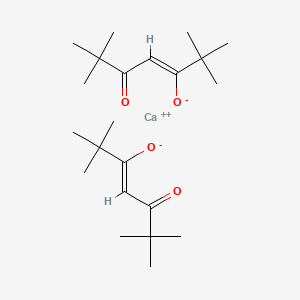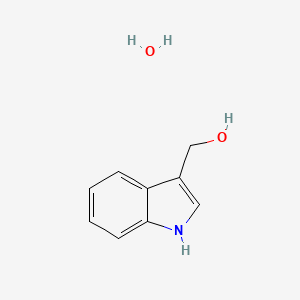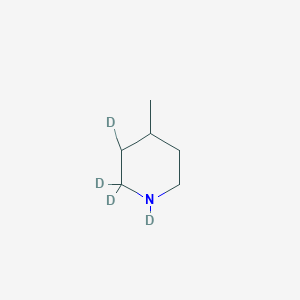
3-(2-Naphthyl)-DL-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Naphthyl)-DL-alanine is an unnatural amino acid that features a naphthalene ring attached to the alpha carbon of alanine. This compound is of significant interest due to its potential applications in pharmaceuticals, agrochemicals, and dyestuffs. It is known for its role as an intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Naphthyl)-DL-alanine typically involves the transamination of 3-(2-naphthyl)pyruvate with L-glutamate. This reaction is catalyzed by aminotransferases, such as those derived from the extreme thermophile, Thermococcus profundus. The reaction is carried out at elevated temperatures (around 70°C) to shift the equilibrium towards the production of this compound due to its low solubility .
Industrial Production Methods: Industrial production of this compound may involve similar chemo-enzymatic processes, leveraging the high yield and optical purity achieved through enzymatic catalysis. The use of hyperthermostable enzymes ensures robust and efficient synthesis under industrial conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Naphthyl)-DL-alanine can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Naphthyl)-DL-alanine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including neurokinin NK1 antagonists and protease inhibitors.
Industry: The compound is utilized in the production of agrochemicals and dyestuffs.
Wirkmechanismus
The mechanism of action of 3-(2-Naphthyl)-DL-alanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting biomolecules. The naphthalene ring can interact with hydrophobic pockets in proteins, affecting their stability and activity. Additionally, the compound can act as an inhibitor of certain enzymes by mimicking natural substrates and binding to active sites .
Vergleich Mit ähnlichen Verbindungen
3-(2-Naphthyl)-L-alanine: Similar in structure but differs in chirality, leading to different biological activities.
2-Naphthol: Shares the naphthalene ring but lacks the amino acid moiety, resulting in different chemical properties and applications.
Uniqueness: 3-(2-Naphthyl)-DL-alanine is unique due to its combination of the naphthalene ring and the amino acid structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to act as an intermediate in the synthesis of various bioactive compounds highlights its versatility and importance in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
106107-92-0 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.24782 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







